

DW-1350: A Technical Overview of a Dual-Action Osteoporosis Drug Candidate

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Compound of Interest

Compound Name: DW-1350

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Abstract

DW-1350 is a novel, orally bioavailable small molecule developed by Dong Wha Pharmaceutical as a potential treatment for osteoporosis. Identified as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, **DW-1350** exhibits a dual-action mechanism beneficial for bone health: the inhibition of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts. Despite progressing to Phase II clinical trials, its development for osteoporosis has been discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of **DW-1350**, based on publicly available scientific literature and patent filings. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Visual diagrams of signaling pathways and the synthesis workflow are included to facilitate understanding.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on either anti-resorptive agents that inhibit bone breakdown or anabolic agents that stimulate bone

formation. A therapeutic agent with a dual mechanism of action, capable of both inhibiting resorption and promoting formation, represents a significant advancement in osteoporosis treatment.

DW-1350 emerged as a promising clinical candidate with such a dual-action profile. Developed by Dong Wha Pharmaceutical, **DW-1350** is a potent antagonist of the leukotriene B4 (LTB4) receptor. The LTB4 pathway is implicated in inflammatory processes, and its role in bone metabolism has been a subject of growing interest. By targeting this pathway, **DW-1350** was designed to modulate the activity of both osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells).

This document details the technical aspects of **DW-1350**, from its chemical synthesis to its biological rationale, providing a valuable resource for researchers in the fields of osteoporosis, bone biology, and drug discovery.

Discovery and Rationale

The discovery of **DW-1350** was rooted in the understanding of the role of leukotriene B4 in bone metabolism. LTB4, a potent lipid mediator, is known to stimulate osteoclastic bone resorption and enhance the formation of osteoclasts. It is also reported to inhibit the proliferation and bone-forming capacity of osteoblasts. Therefore, antagonizing the LTB4 receptor was hypothesized to be an effective strategy to both decrease bone resorption and increase bone formation.

DW-1350 was developed through a medicinal chemistry program aimed at identifying potent and selective LTB4 receptor antagonists. The lead compound, N'-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine, was selected for further development based on its promising in vitro and in vivo activities. The development program was a collaborative effort, with Dong Wha Pharmaceutical partnering with Procter & Gamble Pharmaceuticals for worldwide development (excluding Asia) and Teijin Pharma for development in Japan.

Chemical Synthesis Pathway

The synthesis of **DW-1350**, chemically named N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzene-carboximidamide, has been detailed in patent literature.

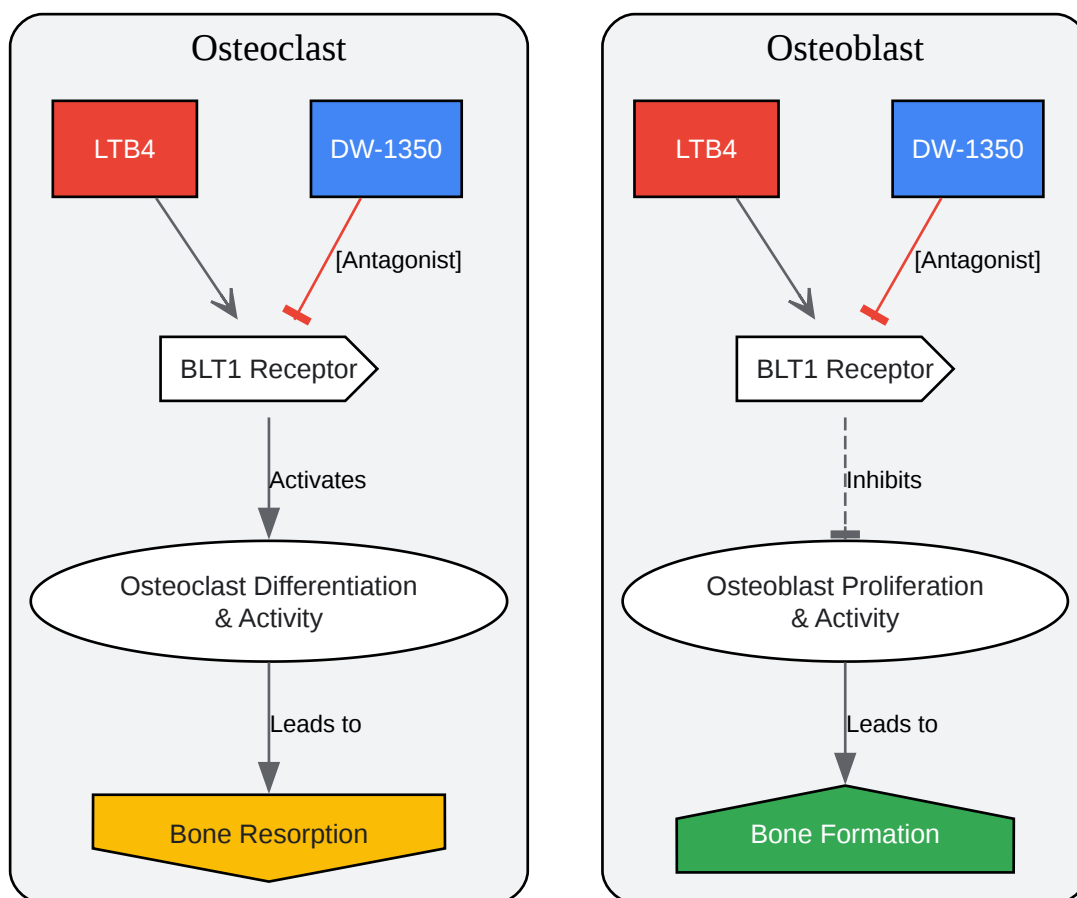
A representative synthetic route is outlined below.

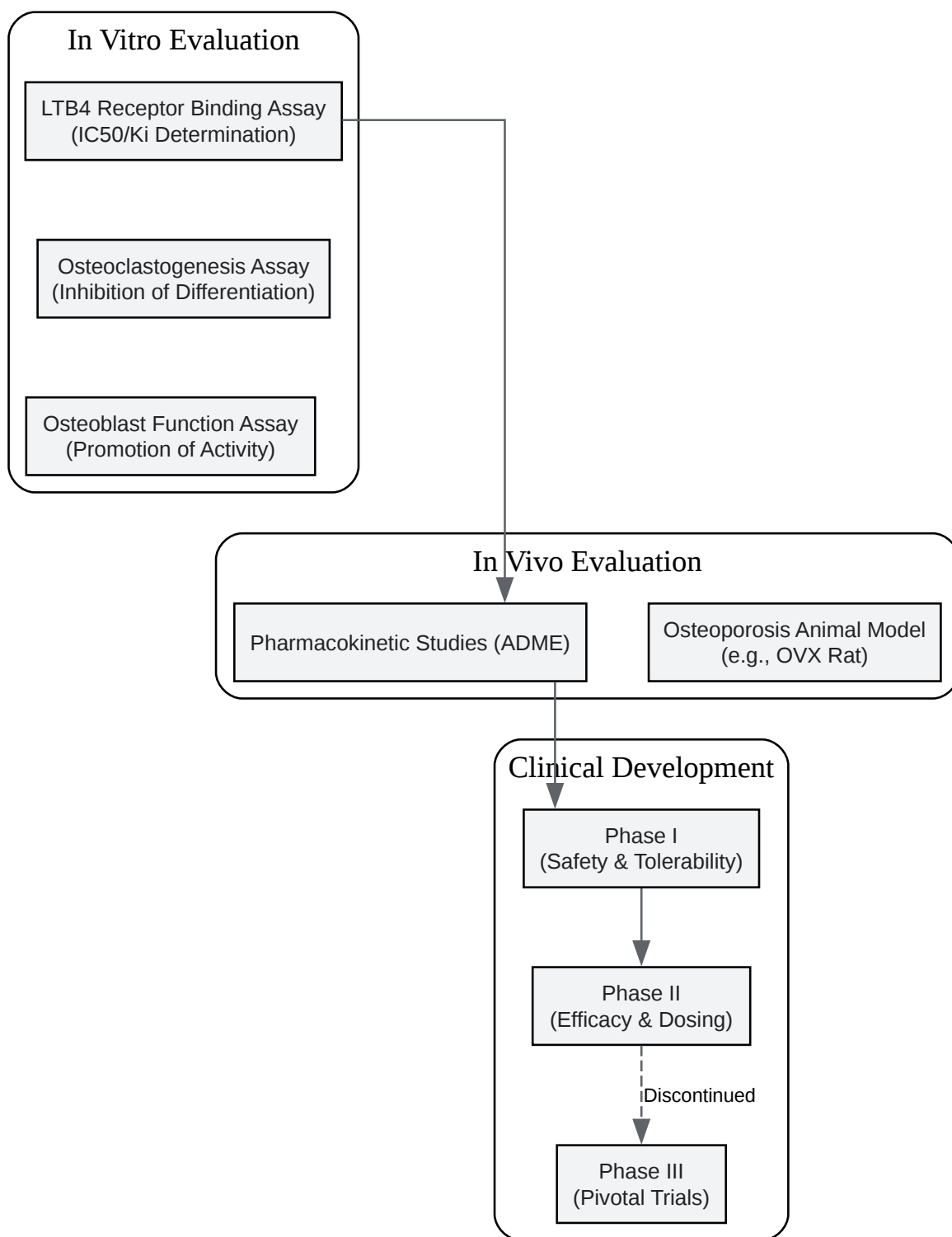
Experimental Protocol: Synthesis of DW-1350

A detailed, multi-step synthesis protocol for **DW-1350** is provided in U.S. Patent Application US20080125596A1. The process involves the following key transformations:

- **Preparation of 1-(4-methoxy-phenyl)-3-methyl-butan-1-one:** Anisole is reacted with isovaleryl chloride in the presence of a Lewis acid catalyst.
- **Bromination:** The resulting ketone is brominated at the alpha-position using a suitable brominating agent like bromine or N-bromosuccinimide.
- **Thiazole Ring Formation:** The alpha-bromo ketone is reacted with thioacetamide to construct the 2-methyl-5-isopropyl-thiazole ring.
- **Demethylation:** The methoxy group on the phenyl ring is cleaved to yield the corresponding phenol.
- **Etherification:** The phenol is reacted with 4-(5-chloropentoxy)benzonitrile or a similar alkylating agent to introduce the pentoxy linker.
- **Amidoxime Formation:** The nitrile group is converted to the final N'-hydroxycarboximidamide (amidoxime) moiety by reaction with hydroxylamine.

Note: The specific reagents, reaction conditions, and purification methods are detailed in the aforementioned patent document. Researchers should refer to this source for precise experimental parameters.





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